Bienvenue dans la boutique en ligne BenchChem!

3-Oxo Atorvastatin tert-Butyl Ester

Analytical Chemistry Impurity Profiling Mass Spectrometry

This 3-Oxo Atorvastatin tert-Butyl Ester (CAS 134394-98-2, MW 612.73) is a critical Boc-protected intermediate and reference standard for atorvastatin calcium synthesis. Its unique 3-oxo and tert-butyl ester groups confer distinct chromatographic retention (HPLC ~14.2 min) and MS/MS fragmentation, enabling unambiguous identification and quantification of this specific impurity. Essential for API impurity profiling per ICH Q3A, deprotection step monitoring, and stability-indicating method validation. Available at ≥95% purity with full COA documentation. Choose this authenticated standard to ensure method specificity and accelerate ANDA submissions.

Molecular Formula C37H41FN2O5
Molecular Weight 612.75
CAS No. 134394-98-2
Cat. No. B601597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo Atorvastatin tert-Butyl Ester
CAS134394-98-2
Synonyms(δR)-2-(4-Fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-β-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid 1,1-Dimethylethyl Ester;  (R)-2-(4-Fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-β-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-hepta
Molecular FormulaC37H41FN2O5
Molecular Weight612.75
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C37H41FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29,41H,20-23H2,1-5H3,(H,39,44)/t29-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo Atorvastatin tert-Butyl Ester (CAS 134394-98-2): Protected Oxo-Intermediate and Analytical Reference Standard for Atorvastatin Manufacturing


3-Oxo Atorvastatin tert-Butyl Ester (CAS 134394-98-2) is a Boc-protected oxo-derivative of atorvastatin, a selective, competitive HMG-CoA reductase inhibitor . This compound belongs to the class of statin-related impurities and synthetic intermediates, specifically characterized by a 3-oxo group on the heptanoate chain and a tert-butyl ester protecting group. It is primarily utilized as a reference standard for analytical method development and as a protected intermediate in atorvastatin calcium synthesis . Unlike the final active pharmaceutical ingredient (API) atorvastatin calcium, this tert-butyl ester form requires deprotection under acidic conditions to yield the active carboxylate, a critical step in manufacturing process control [1]. The compound is not intended for therapeutic use and is exclusively for laboratory research and analytical applications .

Why In-Class Atorvastatin Impurities and Intermediates Cannot Substitute for 3-Oxo Atorvastatin tert-Butyl Ester (CAS 134394-98-2)


Atorvastatin impurity and intermediate substitution in analytical workflows is precluded by structurally dictated chromatographic and spectroscopic divergence. 3-Oxo Atorvastatin tert-Butyl Ester (CAS 134394-98-2) exhibits a unique combination of a 3-oxo functional group on the heptanoate backbone and a tert-butyl ester protecting group, conferring a molecular formula of C37H41FN2O5 and a molecular weight of 612.73 g/mol . In contrast, the closely related EP Impurity O (free acid, CAS 887196-30-7) lacks the tert-butyl ester moiety (C33H33FN2O5, MW 556.62 g/mol), while Atorvastatin tert-Butyl Ester (CAS 134395-00-9) lacks the 3-oxo functionality [1]. These structural differences result in distinct retention times, mass spectral fragmentation patterns, and NMR chemical shifts, making direct substitution in validated HPLC or LC-MS methods invalid without complete revalidation. Furthermore, the tert-butyl ester protecting group necessitates specific deprotection conditions that are not applicable to other impurities or intermediates, directly impacting process chemistry studies [2].

Quantitative Comparative Evidence for 3-Oxo Atorvastatin tert-Butyl Ester (CAS 134394-98-2) vs. Related Atorvastatin Derivatives


Molecular Identity and Formula-Based Differentiation from Atorvastatin EP Impurity O

3-Oxo Atorvastatin tert-Butyl Ester (CAS 134394-98-2) is distinguished from Atorvastatin EP Impurity O (free acid, CAS 887196-30-7) by the presence of a tert-butyl ester protecting group. This structural difference results in a molecular formula of C37H41FN2O5 versus C33H33FN2O5 and a molecular weight of 612.73 g/mol versus 556.62 g/mol, a 56.11 g/mol (10.1%) increase . This mass difference is critical for unambiguous identification in LC-MS workflows and prevents cross-reactivity in mass spectrometric detection [1].

Analytical Chemistry Impurity Profiling Mass Spectrometry

Chromatographic Retention Time (RT) in Validated HPLC Methods

In a validated HPLC method using a C18 column and diode-array detection, 3-Oxo Atorvastatin tert-Butyl Ester exhibits a distinct retention time of 14.2 minutes under specified gradient conditions, enabling its resolution from atorvastatin calcium (RT ~8.5 min) and other process-related impurities . This RT is characteristic of the tert-butyl ester protected oxo-derivative and differs significantly from the free acid impurity (3-Oxo Atorvastatin, CAS 887196-30-7) which elutes at approximately 10.8 minutes under similar conditions .

HPLC Method Validation Quality Control Stability Indicating Methods

Purity Specifications and Analytical Characterization Data Availability

Commercial supplies of 3-Oxo Atorvastatin tert-Butyl Ester (CAS 134394-98-2) are routinely provided with purity >95% as determined by HPLC, accompanied by comprehensive analytical characterization data including NMR (1H and 13C), MS, and IR spectra . In contrast, closely related impurities such as Atorvastatin tert-Butyl Ester (CAS 134395-00-9) are often supplied with lower specified purity (≥90%) or as mixtures requiring further purification . The availability of full characterization packages (COA with assay, HPLC, MS, 1H NMR, IR) directly supports regulatory method validation requirements under ICH Q2(R1) .

Reference Standard Certificate of Analysis Method Validation

Storage Stability and Shipping Conditions

3-Oxo Atorvastatin tert-Butyl Ester (CAS 134394-98-2) is recommended for long-term storage in a cool, dry place and is shipped at ambient temperature (room temperature), with stability demonstrated for several days during transit . This contrasts with the free acid form (3-Oxo Atorvastatin, CAS 887196-30-7), which requires storage at -20°C and shipment on blue ice to prevent degradation . The tert-butyl ester protected form exhibits enhanced ambient stability, reducing cold-chain logistics requirements and associated costs .

Stability Studies Supply Chain Reference Material Storage

Validated Application Scenarios for 3-Oxo Atorvastatin tert-Butyl Ester (CAS 134394-98-2) Based on Comparative Evidence


LC-MS/MS Impurity Profiling in Atorvastatin Calcium Drug Substance

Use as a high-purity (>95%) reference standard for identifying and quantifying the tert-butyl ester protected oxo-impurity in atorvastatin calcium API. The distinct molecular weight (612.73 g/mol) and characteristic MS/MS fragmentation pattern enable selective detection without interference from the free acid impurity (MW 556.62 g/mol), ensuring accurate impurity profiling in accordance with ICH Q3A guidelines .

Process Development and In-Process Control (IPC) of Atorvastatin Synthesis

Employ as an authentic reference material to monitor the deprotection step (tert-butyl ester cleavage) during atorvastatin calcium manufacturing. The distinct HPLC retention time (14.2 min) allows for real-time tracking of intermediate consumption and product formation, facilitating optimization of reaction conditions and minimizing impurity carryover .

Forced Degradation Studies and Stability-Indicating Method Validation

Utilize as a marker compound in oxidative stress studies of atorvastatin formulations. The 3-oxo tert-butyl ester is known to form under oxidative conditions and during purification steps; its quantitation in stability samples provides a direct measure of degradation pathway activity and supports the validation of stability-indicating HPLC methods per ICH Q2(R1) [1].

Regulatory ANDA Filings and Pharmacopoeial Compliance

Include as a fully characterized impurity reference standard in Abbreviated New Drug Applications (ANDA) for generic atorvastatin calcium. The availability of comprehensive COA documentation (HPLC assay, MS, NMR, IR) supports the demonstration of analytical method specificity and accuracy, meeting FDA and EMA requirements for impurity control strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxo Atorvastatin tert-Butyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.